molecular formula C7H15NO2 B1266562 2-Amino-5-methylhexanoic acid CAS No. 3558-32-5

2-Amino-5-methylhexanoic acid

Cat. No.: B1266562
CAS No.: 3558-32-5
M. Wt: 145.2 g/mol
InChI Key: FMUMEWVNYMUECA-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexanoic acid, also known as this compound, is a naturally occurring amino acid found in many organisms. It is a derivative of the amino acid, lysine, and is commonly found in proteins, peptides, and other biomolecules. It is also known as this compound, this compound, and this compound. It is an important component of many proteins and peptides, and is essential for many cellular processes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-5-methylhexanoic acid, also known as Pregabalin, has been the subject of research for its synthesis and applications in pharmaceuticals. Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, highlighting its significance in pharmaceutical manufacturing (Burk et al., 2003). Similarly, Mansoori et al. (2019) optimized the synthesis stages of S-Pregabalin, an anticonvulsant drug, emphasizing the importance of economical and environmentally friendly methods in drug manufacturing (Mansoori et al., 2019).

Plant Protection and Stress Resistance

Wang et al. (2022) discovered that 2-Amino-3-methylhexanoic acid (AMHA) can act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species. This finding suggests potential applications in crop protection and pest management (Wang et al., 2022).

Antidyslipidemic and Antioxidant Activity

Prasad et al. (2013) isolated 2-amino-5-hydroxyhexanoic acid from Crotalaria juncea seeds, demonstrating its lipid-lowering and antioxidant activities. These properties indicate its potential for therapeutic applications in managing dyslipidemia and oxidative stress (Prasad et al., 2013).

Chemical Synthesis and Industrial Applications

Research on this compound extends to its use in chemical synthesis and industrial applications. For instance, Wang et al. (2013) developed an economical process for synthesizing a key intermediate of Aliskiren, a renin inhibitor, demonstrating the compound's relevance in industrial-scale pharmaceutical production (Wang et al., 2013).

Role in Structural Chemistry and Peptide Synthesis

The structural significance of 6-aminohexanoic acid, a related compound, in the synthesis of modified peptides and its applications in the polyamide synthetic fibers industry was explored by Markowska et al. (2021). This underscores its utility in both biochemical and industrial contexts (Markowska et al., 2021).

Solubility Studies in Pharmaceutical Processing

Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvents, an essential aspect for pharmaceutical formulation and processing (Cogoni et al., 2016).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

2-Amino-5-methylhexanoic acid has potential applications in crop protection and pest management. Wang et al. (2022) discovered that 2-Amino-3-methylhexanoic acid (AMHA) can act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species .

Biochemical Analysis

Biochemical Properties

2-Amino-5-methylhexanoic acid plays a significant role in biochemical reactions. It is remarkably stable to metabolism, exhibiting slow microbial degradation and inherent stability to proteases and peptidases . This compound can fold into well-ordered secondary structures such as helices, turns, and sheets . It interacts with various enzymes and proteins, including bacterial glutamic acid decarboxylase, where it acts as a stereospecific irreversible inhibitor. These interactions highlight its potential in enzyme interaction studies and its role in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to have cytotoxic effects, making it an effective antibiotic against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . Additionally, it exhibits anticancer activity in vitro and in vivo . The compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as bacterial glutamic acid decarboxylase. The compound’s stability and ability to form well-ordered secondary structures enable it to interact effectively with target proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s stability to metabolism and slow microbial degradation contribute to its sustained activity in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its activity . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

Properties

IUPAC Name

2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951603
Record name 5-Methylnorleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-32-5, 31872-98-7
Record name 5-Methylnorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20145
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145
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Record name NSC4073
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Record name 5-Methylnorleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-5-methylhexanoic acid in the structure of longicatenamycin?

A1: this compound is a structural component of longicatenamycin, a peptide antibiotic. It is part of a flexible region within the cyclic peptide structure, where variations in the amino acid composition are observed []. This particular amino acid can be replaced by L-2-amino-6-methylheptanoic acid or L-2-amino-7-methyloctanoic acid in different congeners of longicatenamycin []. These variations likely contribute to the spectrum of activity and potentially the target specificity of the antibiotic complex.

Q2: Is this compound found in other peptide antibiotics besides longicatenamycin?

A2: Yes, this compound is also found in mycoplanecin A, another cyclic peptide antibiotic with potent antimycobacterial activity []. This suggests a potential role for this amino acid in contributing to the biological activity of certain cyclic peptides. Further research is needed to fully elucidate its specific contribution to the mechanism of action in these antibiotics.

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